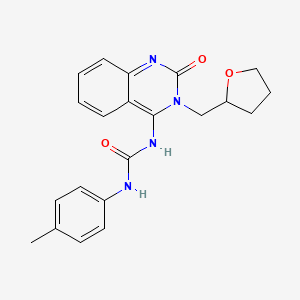

rel-(1R,2R)-2-(benzyloxy)-1-cyclopentanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

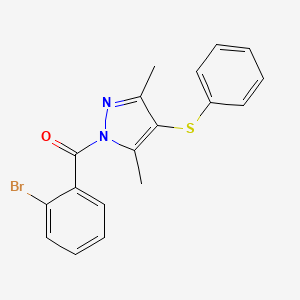

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, such as a line-angle diagram or a 3D model.

Synthesis Analysis

This would involve a detailed description of how the compound can be synthesized from starting materials, including the specific reactions involved, the conditions required for each reaction, and the yields of each step.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound can undergo. This could include reactions where the compound is a reactant, a product, or a catalyst.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique

Synthesis of Carbocyclic Nucleosides

- rel-(1R,2R)-2-(benzyloxy)-1-cyclopentanol has been utilized in the synthesis of carbocyclic nucleosides. This process involves stereocontrolled synthesis and functional group manipulation, leading to potential components for carbocyclic nucleosides, which are analogs of naturally occurring nucleosides (Chang, Bergmeier, Frick, Bathe, & Rapoport, 1994).

Structural Studies in Organic Chemistry

- The compound has been included in studies focused on the crystal structure of various organic compounds, aiding in understanding the molecular geometry and interactions in complex organic molecules (Eberle, Keese, & Stoeckli-Evans, 2001).

Microbial Hydroxylation

- It has been investigated in the context of microbial hydroxylation processes. This involves biotransformation using microorganisms, which is significant in the synthesis of various organic compounds (Raadt et al., 1996).

Synthesis of Xylitol

- This compound plays a role in the synthesis of xylitol, a sugar alcohol used as a sweetener. The research outlines the conversion processes and chemical reactions involved (Holland & Stoddart, 1983).

Development of Glycosidase Inhibitors

- It has been used in synthesizing new scaffolds, like spirobicycloimidazoline, for potential specific inhibitors of glycosidases. These are enzymes that catalyze the hydrolysis of glycosidic bonds and are important in various biological processes (Nakahara, Okamoto, Suzuki, & Kanie, 2008).

Synthesis of Asymmetric and Diastereoselective Compounds

- The compound is involved in the synthesis of asymmetric and diastereoselective compounds, which are crucial in the development of pharmaceuticals and materials with specific optical properties (Prešeren, Svete, & Stanovnik, 1999).

Cytotoxicity and Structural Studies

- Research has included its use in studying cytotoxicity and structural properties of various compounds, contributing to the development of potential therapeutic agents (Li, Tong, & Huang, 2012).

Safety And Hazards

This would involve a discussion of any hazards associated with the compound, such as toxicity, flammability, or reactivity, and appropriate safety precautions.

Orientations Futures

This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, new reactions, or new applications.

I hope this general information is helpful. If you have any specific questions about these types of analysis, feel free to ask!

Propriétés

IUPAC Name |

(1R,2R)-2-phenylmethoxycyclopentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2/t11-,12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAPGVQTWHCDPT-VXGBXAGGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)OCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)OCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-(benzyloxy)cyclopentan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2626869.png)

![1-(3-Chlorophenyl)-2-(2-(diethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2626870.png)

![N-(4-acetamidophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2626872.png)

![3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2626878.png)

![3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2626882.png)

![1[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]cyclopentyl]acetic acid](/img/structure/B2626883.png)

![3-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2626884.png)